molecular formula C9H12O2S B1636209 3,4-Dimethoxythioanisole CAS No. 2570-42-5

3,4-Dimethoxythioanisole

Cat. No.: B1636209
CAS No.: 2570-42-5
M. Wt: 184.26 g/mol
InChI Key: MZQNRIUEBXIVOR-UHFFFAOYSA-N
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Description

3,4-Dimethoxythioanisole (C₉H₁₂O₂S) is a sulfur-containing aromatic compound characterized by a methylthio (-SCH₃) group at position 2 and methoxy (-OCH₃) groups at positions 3 and 4 on the benzene ring. It serves as a critical precursor in organic synthesis, particularly for psychoactive phenethylamines such as 2-thioisomescaline (2-TIM) and 4-TIM . Synthesized via alkylation of 3,4-dimethoxythiophenol with methyl iodide , it is a colorless oil that crystallizes (mp 31–32°C, bp 94–95°C at 0.4 mm/Hg) .

Properties

IUPAC Name

1,2-dimethoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-10-8-5-4-7(12-3)6-9(8)11-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQNRIUEBXIVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948574
Record name 1,2-Dimethoxy-4-(methylsulfanyl)benzene
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Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2570-43-6, 2570-42-5
Record name 1,2-Dimethoxy-4-(methylthio)benzene
Source CAS Common Chemistry
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Record name Benzene, 1,2-dimethoxy-4-(methylthio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethoxy-4-(methylsulfanyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2570-43-6
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,4-Dimethoxythioanisole with analogs differing in substituent groups or functional moieties. Key distinctions lie in reactivity, physical properties, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical Properties Applications
This compound C₉H₁₂O₂S 184.26 -SCH₃, -OCH₃ (3,4) Oil (crystallizes), bp 94–95°C Precursor to psychoactive phenethylamines (e.g., 2-TIM) ; aldehyde synthesis
3,4-Dimethoxytoluene C₉H₁₂O₂ 152.19 -CH₃, -OCH₃ (3,4) Liquid, CAS 494-99-5 Solvent; intermediate in fragrance/pharmaceutical synthesis
3,4-Dimethoxyphenethylamine C₁₀H₁₅NO₂ 181.23 -NH₂, -OCH₃ (3,4) Solid (hydrochloride salt) Psychoactive compound; serotonin receptor modulation
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.18 -CHO, -OCH₃ (3,4) mp 112–113°C (crystalline solid) Intermediate in drug synthesis (e.g., DMPEA)
3,4-Dimethoxyphenol C₈H₁₀O₃ 154.16 -OH, -OCH₃ (3,4) Solid (phenolic) Antioxidant; polymer stabilizer

Structural and Reactivity Differences

  • Sulfur vs. Methyl/Oxygen Substituents :
    The thioether (-SCH₃) group in this compound introduces distinct electronic and steric effects compared to methyl (-CH₃) or hydroxyl (-OH) groups. Sulfur’s lower electronegativity enhances electron donation, stabilizing intermediates in Friedel-Crafts and Vilsmeier-Haack reactions (e.g., aldehyde synthesis via POCl₃/N-methylformanilide) . Contrarily, 3,4-Dimethoxytoluene’s methyl group lacks this reactivity, limiting its utility in electrophilic substitutions.

  • Phenethylamine Derivatives : Substitution of -SCH₃ with -NH₂ (as in 3,4-Dimethoxyphenethylamine) shifts pharmacological activity toward serotonin receptor agonism. The sulfur atom in this compound-derived compounds (e.g., 2-TIM) reduces psychedelic potency but enhances euphoric effects in homologs with longer alkyl chains .

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